5,10,15,20-Tetrakis(4-aminophenyl)-21H,23H-porphine

Übersicht

Beschreibung

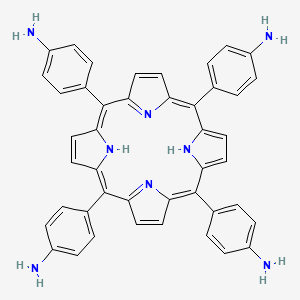

5,10,15,20-Tetrakis(4-aminophenyl)-21H,23H-porphine (CAS: 22112-84-1) is a free-base porphyrin derivative with four aminophenyl substituents at the meso-positions. Its molecular formula is C₄₄H₃₄N₈, and it has a molecular weight of 674.81 g/mol . This compound is highly soluble in polar aprotic solvents such as DMF and DMSO, and it is widely utilized as a monomer for synthesizing covalent organic frameworks (COFs) via Schiff-base condensation reactions . The amino groups enable covalent bonding with aldehyde-containing linkers, forming planar, crystalline frameworks with intramolecular hydrogen bonding (O–H⋯N=C) that enhance structural stability . Applications span catalysis, sensing, and electronics due to its conjugated π-system and tunable electronic properties .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5,10,15,20-Tetrakis(4-aminophenyl)-21H,23H-porphine typically involves the condensation of pyrrole with 4-aminobenzaldehyde under acidic conditions. The reaction is often carried out in a solvent such as propionic acid, which facilitates the formation of the porphyrin ring. The reaction mixture is then heated to promote cyclization and formation of the porphyrin core.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in high purity.

Analyse Chemischer Reaktionen

Types of Reactions

5,10,15,20-Tetrakis(4-aminophenyl)-21H,23H-porphine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinone derivatives.

Reduction: Reduction reactions can convert the nitro groups to amino groups.

Substitution: The aminophenyl groups can participate in electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Electrophilic substitution reactions often require catalysts like Lewis acids.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinone derivatives, while reduction can produce fully reduced porphyrin derivatives.

Wissenschaftliche Forschungsanwendungen

Photodynamic Therapy (PDT)

TAPP has been extensively studied for its potential in photodynamic therapy, a treatment modality for cancer that involves the use of light-sensitive compounds to induce cell death upon light activation.

- Mechanism : Upon excitation with light, TAPP generates reactive oxygen species (ROS) that can effectively kill cancer cells.

- Case Study : Research demonstrated that TAPP exhibited significant cytotoxicity against various cancer cell lines when activated with light at specific wavelengths .

Sensors and Biosensors

The ability of TAPP to undergo electron transfer reactions makes it suitable for use in sensors.

- Application : TAPP-based sensors can detect various analytes due to its high sensitivity and selectivity.

- Performance : Studies have shown that TAPP-modified electrodes can detect biomolecules with low detection limits, making them promising for medical diagnostics .

Catalysis

TAPP serves as an effective catalyst in various organic reactions due to its porphyrin structure.

- Reactions : It has been used in oxidation and reduction reactions, facilitating processes like the oxidation of alcohols.

- Efficiency : The catalytic activity of TAPP has been compared favorably with other catalysts in terms of reaction rates and product yields .

Comparative Data Table

Wirkmechanismus

The mechanism of action of 5,10,15,20-Tetrakis(4-aminophenyl)-21H,23H-porphine involves its ability to interact with light and generate reactive oxygen species. When exposed to light, the compound undergoes a photochemical reaction, producing singlet oxygen and other reactive species. These reactive species can then interact with biological molecules, leading to cell damage and death. This mechanism is particularly useful in photodynamic therapy for cancer treatment.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Porphyrins

Substituent-Driven Functional Differences

The substituents at the meso-positions significantly influence porphyrins' optical, catalytic, and structural properties. Below is a comparative analysis:

Table 1: Key Properties of 5,10,15,20-Tetrakis(4-aminophenyl)-21H,23H-porphine and Analogues

*Estimated based on molecular formula.

Detailed Analysis

Optical Properties

- Its fluorescence properties are likely modulated by the electron-donating –NH₂ groups, which enhance electron density and redshift emission compared to non-functionalized porphyrins .

- Hydroxyphenyl Derivative: Exhibits a sharp absorption peak at 410 nm and fluorescence at 655 nm in ethanol, attributed to its –OH groups, which participate in hydrogen bonding and metal coordination .

Catalytic and Stability Performance

- Aminophenyl vs. Carboxyl: The aminophenyl porphyrin forms COFs with exceptional chemical stability (resistant to 3N HCl/NaOH) due to intramolecular H-bonding , whereas the carboxyl derivative (TCPP) assembles into Zr-based MOFs with high thermal stability (>120°C) but requires acidic conditions for synthesis .

- Aminophenyl vs. Pyridyl: The pyridyl derivative (TPyP) shows solvent-dependent aggregation, limiting its catalytic reproducibility , while the aminophenyl analogue’s –NH₂ groups enable covalent framework formation, ensuring structural integrity in diverse environments .

Biologische Aktivität

5,10,15,20-Tetrakis(4-aminophenyl)-21H,23H-porphine (TAP) is a synthetic porphyrin derivative known for its diverse biological activities. This compound has garnered attention in various fields including photodynamic therapy (PDT), drug delivery systems, and as a potential agent in cancer treatment. The following sections detail its biological activity based on recent research findings.

- Molecular Formula : C₄₄H₃₄N₈

- Molecular Weight : 674.81 g/mol

- CAS Number : 22112-84-1

- Density : Approximately 1.350 g/cm³

Mechanisms of Biological Activity

1. Photodynamic Therapy (PDT)

TAP exhibits significant potential in PDT due to its ability to generate reactive oxygen species (ROS) upon light activation. This property is crucial for inducing cytotoxic effects in cancer cells.

- Case Study : A study demonstrated that TAP could effectively induce apoptosis in human cervical cancer cells when activated by laser light, leading to a reduction in cell viability by over 70% compared to untreated controls .

2. Antioxidant Activity

Research indicates that TAP possesses antioxidant properties which can mitigate oxidative stress in cellular environments.

- Research Finding : In vitro studies have shown that TAP can scavenge free radicals and reduce lipid peroxidation, suggesting its role as a protective agent against oxidative damage .

3. Drug Delivery Systems

TAP's structural characteristics allow it to serve as a carrier for various therapeutic agents, enhancing their solubility and bioavailability.

- Case Study : TAP has been utilized to encapsulate chemotherapeutic drugs, improving their efficacy and reducing side effects in animal models of cancer .

Comparative Biological Activity Table

| Activity Type | Mechanism of Action | Reference |

|---|---|---|

| Photodynamic Therapy | ROS generation upon light activation | |

| Antioxidant Activity | Scavenging free radicals | |

| Drug Delivery | Carrier for chemotherapeutics |

Research Findings

Recent investigations into TAP's biological activity have revealed several promising applications:

- Cancer Treatment : TAP has shown efficacy in targeting various cancer types through both direct cytotoxicity and enhanced drug delivery mechanisms.

- Neuroprotective Effects : Preliminary studies suggest that TAP may protect neuronal cells from apoptosis induced by oxidative stress, indicating potential applications in neurodegenerative diseases .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 5,10,15,20-Tetrakis(4-aminophenyl)-21H,23H-porphine, and how can purity be ensured?

The compound is typically synthesized via Adler-type condensation, involving refluxing 4-nitrobenzaldehyde and pyrrole in propionic acid, followed by reduction of nitro groups to amines using SnCl₂/HCl . Critical parameters include reaction time (12–24 hours), temperature (140–160°C), and stoichiometric ratios. Post-synthesis purification involves column chromatography (silica gel, chloroform/methanol gradient) and recrystallization from DMF/ethanol. Purity (>95%) is confirmed via HPLC with UV detection at 442 nm .

Q. Which characterization techniques are essential for validating the structure and electronic properties of this porphyrin?

- UV-Vis spectroscopy : Confirm Soret (~420 nm) and Q-band (~515, 550, 590, 645 nm) absorption peaks, indicative of π-π* transitions in the porphyrin core .

- ¹H NMR : Aromatic protons of aminophenyl substituents appear at δ 7.8–8.2 ppm, while pyrrolic NH protons resonate at δ -2 to -3 ppm .

- Mass spectrometry : ESI-MS or MALDI-TOF confirms the molecular ion peak at m/z 674.81 (C₄₄H₃₄N₈) .

- Elemental analysis : Validate C, H, N content within ±0.3% of theoretical values .

Advanced Research Questions

Q. How can this porphyrin be integrated into covalent organic frameworks (COFs) for catalytic applications?

The porphyrin’s amino groups enable covalent linkages (e.g., hydrazone or imine bonds) with aldehyde/ketone-bearing monomers. For example, Kandambeth et al. demonstrated its use in porphyrin-based COFs via solvothermal synthesis (120°C, 3 days in mesitylene/dioxane), achieving surface areas >500 m²/g . Key steps:

- Pre-functionalization: Ensure free amine groups are accessible.

- Linker selection: Use terephthalaldehyde for imine-linked COFs.

- Characterization: PXRD for crystallinity, BET for porosity, and XPS to confirm metal coordination (e.g., Pd for Suzuki coupling) .

Q. What strategies resolve discrepancies in reported catalytic performance of Pd-immobilized porphyrin systems?

Contradictions in catalytic activity (e.g., turnover numbers for Suzuki coupling) often arise from:

- Metal loading efficiency : Quantify Pd via ICP-OES; optimal loading is 2–5 wt% .

- Aggregation state : TEM/SEM analysis to ensure uniform dispersion of porphyrin units.

- Substrate accessibility : Use bulky substrates (e.g., 4-bromoanisole) to probe steric effects.

- Reaction conditions : Compare results under inert (N₂) vs. aerobic atmospheres .

Q. How does substituent modification (e.g., sulfonation vs. amination) influence photostability in photodynamic therapy (PDT) applications?

- Electron-donating groups (e.g., -NH₂) enhance singlet oxygen (¹O₂) quantum yields (ΦΔ ~0.65) but reduce photostability due to increased reactivity.

- Aggregation effects : J-aggregates (evidenced by red-shifted Soret bands) decrease ¹O₂ production but improve stability.

- Accelerated testing : Expose to 650 nm light (50 mW/cm²) and monitor UV-Vis decay over 6 hours .

Q. Methodological Challenges & Solutions

Q. How to address conflicting reports on porphyrin solubility in polar aprotic solvents?

Discrepancies arise from residual solvents or counterions. Standardize protocols:

- Solubility testing : Prepare saturated solutions in DMF, DMSO, or chloroform, filter (0.22 µm), and quantify via UV-Vis calibration curves.

- Counterion effects : Compare hydrochloride vs. freebase forms; HCl salts exhibit lower solubility in nonpolar solvents .

Q. What experimental designs mitigate aggregation in spectroscopic studies?

- Concentration control : Maintain ≤10 µM in UV-Vis studies to prevent π-π stacking.

- Additives : Use 1% pyridine in DMF to disrupt H-bonding between amine groups.

- Temperature modulation : Conduct measurements at 25°C and 60°C to assess thermal disaggregation .

Q. Key Citations

Eigenschaften

IUPAC Name |

4-[10,15,20-tris(4-aminophenyl)-21,23-dihydroporphyrin-5-yl]aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C44H34N8/c45-29-9-1-25(2-10-29)41-33-17-19-35(49-33)42(26-3-11-30(46)12-4-26)37-21-23-39(51-37)44(28-7-15-32(48)16-8-28)40-24-22-38(52-40)43(36-20-18-34(41)50-36)27-5-13-31(47)14-6-27/h1-24,49,52H,45-48H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

REPFNYFEIOZRLM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=C3C=CC(=C(C4=NC(=C(C5=CC=C(N5)C(=C6C=CC2=N6)C7=CC=C(C=C7)N)C8=CC=C(C=C8)N)C=C4)C9=CC=C(C=C9)N)N3)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C44H34N8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801261827 | |

| Record name | 5,10,15,20-Tetrakis(4-aminophenyl)porphyrin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801261827 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

674.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22112-84-1 | |

| Record name | Tetra-(4-aminophenyl)porphyrin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022112841 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5,10,15,20-Tetrakis(4-aminophenyl)porphyrin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801261827 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5,10,15,20-Tetrakis(4-aminophenyl)porphyrin | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.